molecular formula C21H20N4O2S B244701 N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide

N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide

货号 B244701
分子量: 392.5 g/mol
InChI 键: ZYIOUMZGAPJVCB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide, commonly known as TPN-171, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TPN-171 belongs to the class of small molecule inhibitors that selectively target the oncogenic protein, MDM2, which is overexpressed in various types of cancers.

作用机制

The mechanism of action of TPN-171 involves the inhibition of the MDM2-p53 interaction, which leads to the stabilization and activation of p53. This, in turn, results in the induction of cell cycle arrest and apoptosis in cancer cells. TPN-171 has been shown to selectively target MDM2, without affecting the related protein, MDMX, which is essential for normal cell growth and development.
Biochemical and Physiological Effects
TPN-171 has been shown to have significant biochemical and physiological effects in cancer cells. In vitro studies have shown that TPN-171 induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. TPN-171 has also been shown to increase the expression of p53 target genes, which play critical roles in cell cycle regulation and apoptosis. In animal models, TPN-171 has been shown to significantly inhibit tumor growth, without causing any significant toxicity or side effects.

实验室实验的优点和局限性

One of the significant advantages of TPN-171 is its high selectivity and specificity for MDM2, which makes it an ideal candidate for cancer treatment. TPN-171 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. However, one of the limitations of TPN-171 is its relatively low solubility, which can make it challenging to administer in vivo.

未来方向

There are several future directions for the research and development of TPN-171. One of the key areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the identification of biomarkers that can predict the response to TPN-171 treatment in cancer patients. Additionally, the combination of TPN-171 with other cancer therapies, such as chemotherapy and radiation therapy, is an area of active investigation. Finally, the development of TPN-171 analogs with improved pharmacokinetic properties and higher potency is an area of ongoing research.
Conclusion
In conclusion, TPN-171 is a novel compound with significant potential for cancer treatment. Its high selectivity and specificity for MDM2 make it an ideal candidate for cancer therapy. The synthesis of TPN-171 involves a multi-step process that requires optimization to improve yield and purity. TPN-171 has been extensively studied for its potential therapeutic applications, and its mechanism of action involves the inhibition of the MDM2-p53 interaction. TPN-171 has several advantages, including its favorable pharmacokinetic profile and low toxicity, but also has limitations, such as its low solubility. Future research directions for TPN-171 include the optimization of the synthesis method, identification of biomarkers, and development of analogs with improved pharmacokinetic properties and higher potency.

合成方法

The synthesis of TPN-171 involves a multi-step process that starts with the reaction of 4-bromo-1,2-diaminobenzene with 2-thiophenecarboxylic acid. The resulting product is then subjected to a coupling reaction with 4-(4-aminophenyl)piperazine, followed by a cyclization step using trifluoroacetic acid. The final step involves the reaction of the intermediate compound with nicotinoyl chloride to yield TPN-171.

科学研究应用

TPN-171 has been extensively studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that TPN-171 inhibits the interaction between MDM2 and p53, resulting in the stabilization and activation of p53, which plays a critical role in the regulation of cell cycle and apoptosis. TPN-171 has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in various animal models.

属性

分子式

C21H20N4O2S

分子量

392.5 g/mol

IUPAC 名称

N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C21H20N4O2S/c26-20(16-3-1-9-22-15-16)23-17-5-7-18(8-6-17)24-10-12-25(13-11-24)21(27)19-4-2-14-28-19/h1-9,14-15H,10-13H2,(H,23,26)

InChI 键

ZYIOUMZGAPJVCB-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3)C(=O)C4=CC=CS4

规范 SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3)C(=O)C4=CC=CS4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。